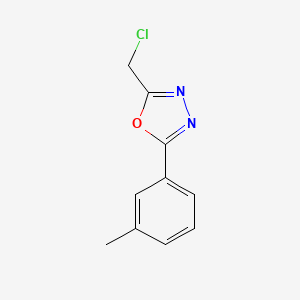

2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-3-2-4-8(5-7)10-13-12-9(6-11)14-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMPKWVAMRQBJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363645 | |

| Record name | 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24023-73-2 | |

| Record name | 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24023-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document outlines a detailed, two-step synthetic protocol, starting from commercially available precursors. The synthesis involves the preparation of 3-methylbenzohydrazide, followed by its reaction with chloroacetyl chloride and subsequent cyclodehydration to yield the target 1,3,4-oxadiazole. This guide includes detailed experimental procedures, a summary of key quantitative data, and visualizations of the synthetic workflow and reaction mechanism to aid in research and development.

Introduction

The 1,3,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a reactive chloromethyl group at the 2-position and a 3-methylphenyl (m-tolyl) group at the 5-position of the oxadiazole ring offers a versatile platform for the development of novel therapeutic agents and functional materials. The chloromethyl group serves as a key handle for further structural modifications, allowing for the introduction of various functional groups to explore structure-activity relationships. This guide details a reliable synthetic route to 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole, providing researchers with the necessary information for its preparation and subsequent application.

Synthesis Pathway Overview

The synthesis of 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-methylbenzohydrazide, from methyl 3-methylbenzoate and hydrazine hydrate. The second step is the reaction of 3-methylbenzohydrazide with chloroacetyl chloride to form an N,N'-diacylhydrazine intermediate, which then undergoes cyclodehydration, commonly facilitated by phosphorus oxychloride (POCl₃), to yield the final product.

An In-Depth Technical Guide to 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

This guide, therefore, serves a dual purpose: to present the foundational knowledge of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles and to highlight the current void in the understanding of the 3-methylphenyl derivative, thereby outlining a roadmap for future research.

Core Chemical Identity

While specific experimental data is not available, the fundamental properties of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole can be inferred from its structure and data from closely related analogs.

| Property | Value | Source |

| CAS Number | 24023-73-2 | [1][2] |

| Molecular Formula | C10H9ClN2O | [1][2] |

| Molecular Weight | 208.65 g/mol | [2] |

| IUPAC Name | 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole | Inferred |

| Alternate Name | 2-(chloromethyl)-5-(m-tolyl)-1,3,4-oxadiazole | Inferred |

General Synthesis Strategies for 2,5-Disubstituted-1,3,4-oxadiazoles

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclodehydration of N,N'-diacylhydrazines. A common and effective method utilizes phosphorus oxychloride (POCl3) as the dehydrating agent. While a specific protocol for the title compound is not published, a general experimental procedure can be adapted from the synthesis of analogous compounds.

Hypothetical Synthesis Workflow

The synthesis of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole would likely proceed through a two-step process: first, the formation of an N-acylhydrazine intermediate, followed by cyclization.

Caption: Hypothetical two-step synthesis of the target compound.

General Experimental Protocol (Adapted)

Step 1: Synthesis of N'-(2-chloroacetyl)-3-methylbenzohydrazide

-

To a solution of 3-methylbenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, an equimolar amount of chloroacethydrazide is added portion-wise at 0°C.

-

A base, such as triethylamine or pyridine, is added to neutralize the hydrochloric acid formed during the reaction.

-

The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude N'-(2-chloroacetyl)-3-methylbenzohydrazide, which may be purified by recrystallization.

Step 2: Synthesis of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

-

The N'-(2-chloroacetyl)-3-methylbenzohydrazide intermediate is refluxed in an excess of phosphorus oxychloride for several hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford pure 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole.

Anticipated Spectroscopic and Physicochemical Properties

While no specific data has been found for the title compound, the following table outlines the expected analytical data based on the general characteristics of 1,3,4-oxadiazole derivatives.

| Analysis | Expected Observations |

| Melting Point | Solid at room temperature. The melting point would need to be determined experimentally. |

| ¹H NMR | Aromatic protons of the 3-methylphenyl group (m-tolyl) would appear in the aromatic region (δ 7-8 ppm). A singlet for the methyl group protons would be present (δ ~2.4 ppm). A characteristic singlet for the chloromethyl protons would be observed in the range of δ 4.5-5.0 ppm. |

| ¹³C NMR | Signals for the two carbons of the oxadiazole ring would be expected in the range of δ 160-165 ppm. Aromatic carbons would appear in their characteristic region (δ 120-140 ppm). The methyl carbon would be observed around δ 21 ppm, and the chloromethyl carbon around δ 35-45 ppm. |

| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (208.65 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M peak). |

| FTIR (cm⁻¹) | Characteristic peaks for C=N stretching of the oxadiazole ring (around 1610-1650 cm⁻¹), C-O-C stretching (around 1020-1070 cm⁻¹ and 1250 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups would be expected. The C-Cl stretching vibration would appear in the fingerprint region. |

Potential Biological Activity and Future Research Directions

The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The presence of the reactive chloromethyl group in the title compound suggests its potential as a versatile intermediate for the synthesis of a library of derivatives with diverse biological functions.

Potential Signaling Pathway Involvement

Given the known activities of other 1,3,4-oxadiazole derivatives, future research on 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole and its derivatives could explore their potential to modulate various signaling pathways implicated in disease.

Caption: Potential areas of biological investigation for the target compound.

Recommendations for Future Research:

-

Synthesis and Characterization: The immediate priority is the synthesis and full characterization of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole to establish a definitive set of physicochemical and spectroscopic data.

-

Derivative Synthesis: The chloromethyl group serves as a valuable handle for synthetic modification. A library of derivatives could be created by reacting the parent compound with various nucleophiles (e.g., amines, thiols, phenols) to explore structure-activity relationships.

-

Biological Screening: The parent compound and its derivatives should be screened against a panel of cancer cell lines, bacterial strains, and fungal pathogens to identify any significant biological activity.

-

Mechanism of Action Studies: For any active compounds identified, further studies should be conducted to elucidate their mechanism of action, including the identification of specific molecular targets and signaling pathways.

Conclusion

While 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole remains an understudied molecule, its structural features suggest significant potential for further investigation in the fields of medicinal chemistry and drug discovery. The general synthetic routes and broad biological activities associated with the 1,3,4-oxadiazole class provide a strong foundation for future research. The synthesis, characterization, and systematic biological evaluation of this compound and its derivatives are critical next steps to unlock its potential therapeutic value. This guide serves as a call to the scientific community to fill the existing knowledge gap and explore the promising avenues that this molecule presents.

References

- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Characterization of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Spectral Characterization

Detailed spectral data is essential for the unambiguous identification and purity assessment of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole. While specific experimental spectra for this compound are not available in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of the title compound are summarized in Table 2.

Table 2: Predicted NMR Spectral Data for 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | 7.20 - 7.90 | m | 4H | Ar-H |

| Methylene-H | ~4.80 | s | 2H | -CH₂Cl |

| Methyl-H | ~2.40 | s | 3H | Ar-CH₃ |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment | ||

| Oxadiazole-C | ~165 | C=N (Oxadiazole) | ||

| Oxadiazole-C | ~163 | C=N (Oxadiazole) | ||

| Aromatic-C | 120 - 140 | Ar-C | ||

| Methylene-C | ~35 | -CH₂Cl | ||

| Methyl-C | ~21 | Ar-CH₃ |

Predicted chemical shifts are based on typical values for similar 1,3,4-oxadiazole derivatives and are relative to tetramethylsilane (TMS) in a solvent like CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole are listed in Table 3.

Table 3: Predicted IR Spectral Data for 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (CH₃ and CH₂) |

| 1620 - 1600 | Medium-Strong | C=N stretch (Oxadiazole ring) |

| 1580 - 1450 | Medium-Strong | Aromatic C=C stretch |

| 1250 - 1200 | Strong | C-O-C stretch (Oxadiazole ring) |

| 1070 - 1020 | Medium-Strong | N-N stretch (Oxadiazole ring) |

| 800 - 700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition. The expected mass spectral data are presented in Table 4.

Table 4: Predicted Mass Spectrometry Data for 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

| m/z | Relative Intensity (%) | Assignment |

| 208/210 | High | [M]⁺, [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| 173 | Medium | [M-Cl]⁺ |

| 116 | High | [C₈H₈N]⁺ (fragment from cleavage of the oxadiazole ring) |

| 91 | High | [C₇H₇]⁺ (tolyl fragment) |

Potential Biological Activities and Signaling Pathways

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities. While specific studies on 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole are not available, based on the activities of structurally similar compounds, it is plausible that this molecule may possess antimicrobial and anticancer properties.

Antimicrobial Activity

Many 1,3,4-oxadiazole derivatives have demonstrated potent activity against a variety of bacterial and fungal strains. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of the lipophilic 3-methylphenyl group and the reactive chloromethyl group in the title compound could contribute to its potential as an antimicrobial agent.

Anticancer Activity

The 1,3,4-oxadiazole scaffold is present in several compounds with demonstrated anticancer activity. These compounds can act through various mechanisms, including the inhibition of kinases, tubulin polymerization, or topoisomerases, leading to the induction of apoptosis in cancer cells.

A hypothetical signaling pathway that could be targeted by a 1,3,4-oxadiazole derivative with anticancer properties is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization, as well as a potential biological screening cascade for 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole.

Caption: General workflow for synthesis and characterization.

Caption: Potential biological screening cascade.

Conclusion

2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole is a heterocyclic compound with significant potential for further investigation in the field of medicinal chemistry. This technical guide has provided a summary of its physicochemical properties, outlined a general synthetic strategy, and presented predicted spectral data for its characterization. Based on the extensive research on the 1,3,4-oxadiazole scaffold, this compound is a promising candidate for screening for antimicrobial and anticancer activities. The detailed experimental protocols and workflows provided herein offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of this and structurally related molecules. Further studies are warranted to confirm the predicted properties and to explore the full therapeutic potential of this compound.

2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole IUPAC name and structure

A Technical Guide to 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Version: 1.0

Abstract

This document provides a comprehensive technical overview of the heterocyclic compound 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole. It includes detailed information on its chemical identity, structure, and physicochemical properties. A detailed, step-by-step experimental protocol for its synthesis via cyclodehydration is presented. The 1,3,4-oxadiazole scaffold is a key pharmacophore in modern drug discovery, exhibiting a wide range of biological activities.[1][2][3][4] This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis and potential applications of novel oxadiazole derivatives.

Chemical Identity and Structure

IUPAC Name

The systematic IUPAC name for the compound is 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole .[5] An alternative name is 2-(Chloromethyl)-5-(m-tolyl)-1,3,4-oxadiazole.

Chemical Structure

-

Molecular Formula: C₁₀H₉ClN₂O[5]

-

CAS Number: 24023-73-2[5]

-

Chemical Structure Representation:

-

SMILES: Cc1cccc(c1)c2nnc(CCl)o2

-

InChI: InChI=1S/C10H9ClN2O/c1-8-3-2-4-9(5-8)12-13-10(14-12)6-11/h2-5H,6H2,1H3

-

Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of the compound.

| Property | Value | Reference |

| Molecular Weight | 208.65 g/mol | [5] |

| Exact Mass | 208.040341 g/mol | [5] |

| Physical Form | Solid / Crystalline Powder | |

| Melting Point | 70 °C | [5] |

| Boiling Point | 340.2 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.242 g/cm³ (Predicted) | [5] |

| Flash Point | 159.6 °C (Predicted) | [5] |

| XLogP3 | 2.8 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bond Count | 2 | [5] |

Synthesis and Experimental Protocol

The synthesis of 2-(chloromethyl)-5-aryl-1,3,4-oxadiazoles is typically achieved through a two-step process involving the acylation of a corresponding benzohydrazide followed by cyclodehydration.

Synthetic Pathway Overview

The synthesis commences with the reaction of 3-methylbenzohydrazide with chloroacetyl chloride to form the N'-(2-chloroacetyl)-3-methylbenzohydrazide intermediate. This intermediate is then subjected to dehydrative cyclization, typically using a strong dehydrating agent like phosphorus oxychloride (POCl₃), to yield the final 1,3,4-oxadiazole ring.

Detailed Experimental Protocol

Step 1: Synthesis of N'-(2-chloroacetyl)-3-methylbenzohydrazide

-

To a stirred solution of 3-methylbenzohydrazide (10 mmol) in a suitable aprotic solvent (e.g., 50 mL of Tetrahydrofuran) in a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool the mixture to 0-5 °C in an ice bath.

-

Slowly add chloroacetyl chloride (11 mmol, 1.1 equivalents) dropwise to the cooled solution over 20-30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure. The resulting solid residue is washed with a cold saturated sodium bicarbonate solution to neutralize any excess acid, followed by washing with cold water.

-

The crude product is filtered, dried, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Cyclodehydration to form 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

-

Place the dried N'-(2-chloroacetyl)-3-methylbenzohydrazide intermediate (5 mmol) in a round-bottom flask.

-

Add phosphorus oxychloride (POCl₃) (15 mL) to the flask.

-

Fit the flask with a reflux condenser and heat the mixture under reflux at 100-110 °C for 4-5 hours.

-

After cooling to room temperature, pour the reaction mixture slowly and carefully onto crushed ice with constant stirring.

-

The resulting precipitate is neutralized with a saturated solution of sodium bicarbonate until a pH of 7-8 is achieved.

-

The solid product is collected by vacuum filtration, washed thoroughly with water until neutral, and dried.

-

The crude 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate).

Characterization

The final product's structure should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, to verify the successful formation of the oxadiazole ring and the presence of all expected functional groups.[6]

Workflow Visualization

The following diagram illustrates the general synthetic workflow for the target compound.

Caption: Synthetic pathway for 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole.

Biological Context and Potential Applications

The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to act as a bioisostere for ester and amide functionalities.[7] Derivatives of 1,3,4-oxadiazole have been reported to possess a wide spectrum of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: Many 1,3,4-oxadiazole derivatives show potent activity against various strains of bacteria and fungi, including resistant strains like MRSA.[1][2][3][8]

-

Anti-inflammatory and Analgesic Activity: Certain derivatives have demonstrated significant anti-inflammatory properties in preclinical studies.

-

Anticancer Activity: The oxadiazole ring is a component of several compounds investigated for their cytotoxic effects against various cancer cell lines.[1]

-

Antiviral Activity: Some compounds containing the 1,3,4-oxadiazole moiety have been explored for their potential against different viruses.[2]

While specific biological data for 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole is not extensively documented in publicly available literature, its structural class suggests it is a valuable candidate for screening in drug discovery programs, particularly in the search for new antimicrobial or anticancer agents. The chloromethyl group provides a reactive site for further chemical modification to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.

References

- 1. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsm.com [ijpsm.com]

- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Introduction

The 1,3,4-oxadiazole scaffold is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This moiety is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its metabolic stability, favorable pharmacokinetic profile, and its role as a bioisostere for amide and ester functional groups.[1][2] Compounds incorporating the 1,3,4-oxadiazole ring have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][3]

This technical guide focuses on a specific derivative, 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole (CAS No: 24023-73-2). The presence of a reactive chloromethyl group and a substituted phenyl ring makes it a versatile intermediate for synthesizing more complex molecules and a candidate for biological screening. This document provides a consolidated overview of its known and predicted physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological significance based on the activities of related compounds.

Physicochemical and Structural Data

Quantitative data for the target compound is limited in the public domain. The following table summarizes available information, including data from closely related structural analogs to provide a predictive baseline.

| Property | Value | Source / Comment |

| IUPAC Name | 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole | - |

| CAS Number | 24023-73-2 | [4] |

| Molecular Formula | C₁₀H₉ClN₂O | [4] |

| Molecular Weight | 208.64 g/mol | Calculated value, consistent with analogs.[5] |

| Physical Form | Solid (Predicted) | Based on the phenyl analog, which is a solid. |

| Melting Point | 119-121 °C | Data for the related compound 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole.[6] |

| UV-Vis λmax | ~304 nm (in DMF) | Typical for 2-chloromethyl-5-aryl-1,3,4-oxadiazoles.[7] |

| Fluorescence | Emits strong purple fluorescence in DMF solution | General property for this class of compounds.[7] |

| General Stability | Possesses excellent thermal stability and oxidation resistance | A known characteristic of the 1,3,4-oxadiazole core.[7] |

| Calculated XLogP3 | 2.8 | Data for the isomeric compound 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, suggesting moderate lipophilicity.[8] |

Experimental Protocols

While a specific protocol for this compound is not detailed in the literature, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established. The following section outlines a standard, reliable methodology based on common synthetic routes.[9][10][11]

General Synthesis Workflow

The synthesis of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole is typically achieved via a multi-step process starting from 3-methylbenzoic acid. The key transformation is the cyclodehydration of an N'-acyl-aroylhydrazide intermediate.

Caption: General workflow for the synthesis of the target compound.

Protocol for Synthesis

Step 1: Synthesis of 3-Methylbenzohydrazide

-

A mixture of 3-methylbenzoic acid and an excess of thionyl chloride is refluxed for 2-3 hours. The excess thionyl chloride is removed under reduced pressure to yield crude 3-methylbenzoyl chloride.

-

The crude acid chloride is dissolved in a suitable solvent (e.g., tetrahydrofuran) and added dropwise to a cooled (0-5 °C) solution of hydrazine hydrate in the same solvent with vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours.

-

The solvent is evaporated, and the resulting solid is washed with cold water and recrystallized from ethanol to yield pure 3-methylbenzohydrazide.

Step 2: Synthesis of N'-(2-Chloroacetyl)-3-methylbenzohydrazide

-

3-Methylbenzohydrazide is dissolved in a suitable solvent like dioxane or chloroform.

-

The solution is cooled in an ice bath, and an equimolar amount of chloroacetyl chloride is added dropwise while maintaining the temperature below 10 °C.

-

The mixture is stirred at room temperature for 12-18 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

The resulting precipitate is filtered, washed with a cold sodium bicarbonate solution to remove unreacted acid chloride, and then with water. The solid is dried under vacuum.

Step 3: Cyclodehydration to form 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

-

The dried N'-(2-Chloroacetyl)-3-methylbenzohydrazide intermediate is mixed with a dehydrating agent, such as phosphorus oxychloride (POCl₃).[9]

-

The mixture is gently refluxed for 4-8 hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with stirring.

-

The precipitated solid is filtered, washed thoroughly with water until neutral, and then dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the final compound.

Protocol for Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques.[7][9]

-

Melting Point: Determined using a calibrated melting point apparatus. A sharp melting range indicates high purity.

-

Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess final product purity, typically using a silica gel plate with a solvent system like ethyl acetate/hexane.

-

Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups. Expected peaks include C=N stretching (around 1650 cm⁻¹), C-O-C stretching of the oxadiazole ring (around 1250 and 1070 cm⁻¹), and C-Cl stretching (around 750 cm⁻¹). The absence of N-H and C=O peaks from the hydrazide precursor is critical.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should show characteristic signals for the aromatic protons of the 3-methylphenyl group, a singlet for the methyl protons (~2.4 ppm), and a distinct singlet for the chloromethyl (CH₂Cl) protons (~4.8-5.0 ppm).

-

¹³C NMR: Will confirm the number of unique carbon atoms, including those in the oxadiazole ring (typically around 160-165 ppm), the phenyl ring, and the chloromethyl and methyl groups.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated mass (208.64), along with a characteristic [M+2]⁺ peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Potential Biological Activity and Signaling Pathways

No specific biological activities or signaling pathway interactions have been published for 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole. However, the 1,3,4-oxadiazole class is a rich source of bioactive compounds, suggesting potential avenues for investigation.

-

Anticancer Activity: Many 1,3,4-oxadiazole derivatives have been reported as potent anticancer agents. Some have been shown to act as inhibitors of crucial enzymes in cell growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR).[12] Inhibition of the EGFR pathway is a key strategy in cancer therapy, disrupting downstream signaling cascades that control cell survival and division.

-

Antimicrobial Activity: The oxadiazole nucleus is present in numerous compounds with significant antibacterial and antifungal properties.[3][9] These agents can act through various mechanisms, including the inhibition of essential enzymes like peptide deformylase.[9]

-

Enzyme Inhibition: Derivatives have shown inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), indicating potential applications in neurodegenerative and inflammatory diseases.[10]

The reactive chloromethyl group on the target compound makes it an ideal precursor for creating a library of derivatives for high-throughput screening against these and other biological targets.

Caption: A logical workflow for drug discovery using the target compound.

Conclusion

2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole is a compound of significant interest due to its structural features, which are common in medicinally active molecules. While specific experimental data on its properties are sparse, its synthesis and characterization can be reliably achieved through established chemical protocols. Its potential for derivatization and the known biological profile of the 1,3,4-oxadiazole scaffold make it a promising candidate for further research and development in areas such as oncology, infectious diseases, and neuropharmacology. Future work should focus on the experimental validation of its physicochemical properties and comprehensive screening of its biological activities.

References

- 1. jddtonline.info [jddtonline.info]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | C10H9ClN2O | CID 3739037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, history, and potential biological significance of the heterocyclic compound 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole. The 1,3,4-oxadiazole scaffold is a prominent feature in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This document collates available information on the synthesis of this specific molecule, outlines a general experimental protocol, and discusses the broader biological context of related compounds, highlighting the potential areas for future research and drug development.

Introduction

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability, and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1] Consequently, 1,3,4-oxadiazole derivatives have been extensively investigated and have shown a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3]

This guide focuses on a specific derivative, 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole (CAS No. 24023-73-2). The presence of a reactive chloromethyl group at the 2-position makes it a versatile intermediate for the synthesis of a wide range of further derivatives, allowing for the exploration of structure-activity relationships. The 3-methylphenyl (m-tolyl) moiety at the 5-position contributes to the lipophilicity and can influence the molecule's interaction with target proteins.

History and Discovery

Synthesis

The synthesis of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole typically proceeds through a multi-step reaction sequence, starting from 3-methylbenzoic acid. A plausible and commonly employed synthetic route is outlined below.

General Synthetic Pathway

The synthesis involves the conversion of the starting carboxylic acid to its corresponding hydrazide, followed by acylation with chloroacetyl chloride and subsequent cyclodehydration to form the 1,3,4-oxadiazole ring.

Caption: General synthetic pathway for 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole.

Detailed Experimental Protocol (General Method)

The following is a generalized experimental protocol based on the synthesis of similar 2-(chloromethyl)-5-aryl-1,3,4-oxadiazoles.[4]

Step 1: Synthesis of 3-methylbenzohydrazide

-

To a solution of 3-methylbenzoic acid in methanol, add thionyl chloride dropwise at 0 °C.

-

Reflux the mixture for 4-6 hours.

-

Remove the solvent under reduced pressure to obtain the methyl ester.

-

To the crude methyl ester dissolved in ethanol, add hydrazine hydrate.

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction mixture and collect the precipitated solid by filtration.

-

Recrystallize the solid from ethanol to yield pure 3-methylbenzohydrazide.

Step 2: Synthesis of N'-chloroacetyl-3-methylbenzohydrazide

-

Dissolve 3-methylbenzohydrazide in a suitable solvent such as chloroform or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add chloroacetyl chloride dropwise with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

Step 3: Synthesis of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

-

To the crude N'-chloroacetyl-3-methylbenzohydrazide, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.

-

Heat the mixture at reflux for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole.

Physicochemical Properties and Characterization

While specific experimental data for the title compound is scarce, the characterization of analogous 2-(chloromethyl)-5-aryl-1,3,4-oxadiazoles typically involves the following techniques:[4]

| Property | Method | Expected Observations |

| Melting Point | Capillary Melting Point Apparatus | A sharp melting point is indicative of purity. |

| Infrared (IR) Spectroscopy | KBr pellet or ATR | Characteristic peaks for C=N stretching (around 1600-1650 cm⁻¹), C-O-C stretching of the oxadiazole ring (around 1020-1070 cm⁻¹ and 1240 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹). |

| ¹H NMR Spectroscopy | CDCl₃ or DMSO-d₆ solvent | A singlet for the -CH₂Cl protons (typically around 4.5-5.0 ppm), and aromatic protons of the 3-methylphenyl group in the aromatic region (around 7.0-8.0 ppm), along with a singlet for the methyl group protons. |

| Mass Spectrometry (MS) | ESI or EI | The molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₀H₉ClN₂O). |

Biological Activities and Potential Applications

Although specific biological data for 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole is not extensively reported, the broader class of 1,3,4-oxadiazole derivatives has demonstrated a wide range of pharmacological activities. This suggests that the title compound could serve as a valuable lead structure or intermediate in drug discovery programs.

Anticancer Activity

Numerous 1,3,4-oxadiazole derivatives have been reported to exhibit potent anticancer activity through various mechanisms.[3][5] These include:

-

Enzyme Inhibition: Inhibition of enzymes crucial for cancer cell proliferation, such as histone deacetylases (HDACs), thymidylate synthase, and various kinases.[3][6]

-

Receptor Antagonism: Acting as antagonists for growth factor receptors.

-

Apoptosis Induction: Triggering programmed cell death in cancer cells.

The reactive chloromethyl group in the title compound could be utilized to synthesize derivatives that can covalently bind to target enzymes, potentially leading to irreversible inhibition and enhanced anticancer efficacy.

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a common feature in many compounds with antibacterial and antifungal properties.[7] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilic nature of the 3-methylphenyl group in the target molecule may enhance its ability to penetrate microbial cell membranes.

Anti-inflammatory Activity

Certain 1,3,4-oxadiazole derivatives have shown promising anti-inflammatory effects, often attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[7]

Future Directions and Research Opportunities

The lack of specific biological data for 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole presents a clear opportunity for further investigation. The following areas are ripe for exploration:

-

Synthesis of Derivatives: The chloromethyl group serves as a handle for the synthesis of a diverse library of derivatives. For instance, it can be readily converted to amines, ethers, thioethers, and other functional groups to probe structure-activity relationships.

Caption: Potential synthetic modifications of the chloromethyl group.

-

Biological Screening: A comprehensive biological screening of the parent compound and its derivatives against a panel of cancer cell lines, bacterial and fungal strains, and inflammatory enzyme assays is warranted.

-

Mechanism of Action Studies: For any active compounds identified, detailed mechanism of action studies should be conducted to elucidate their molecular targets and signaling pathways. This could involve enzyme kinetics, molecular docking, and cellular assays.

Conclusion

2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole is a synthetically accessible heterocyclic compound with significant potential for drug discovery and development. While specific data on its biological activity is currently limited, the well-established pharmacological importance of the 1,3,4-oxadiazole scaffold, coupled with the reactive nature of the chloromethyl group, makes it a highly attractive starting point for the design and synthesis of novel therapeutic agents. Further research into the biological properties of this compound and its derivatives is strongly encouraged.

References

- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Formation of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of formation for the heterocyclic compound 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole. This molecule is of interest to the medicinal chemistry community due to the prevalence of the 1,3,4-oxadiazole core in a wide range of biologically active compounds. This document details the synthetic pathways, reaction mechanisms, and relevant experimental data. The information is presented to be a valuable resource for researchers in organic synthesis and drug development.

Introduction

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold is a common feature in many pharmaceutical agents due to its favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding. The title compound, 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole, is a disubstituted derivative with potential as a synthetic intermediate for the development of novel therapeutic agents. Understanding its formation is crucial for the efficient synthesis of new chemical entities.

Synthetic Pathways and Mechanism of Formation

The most prevalent and efficient method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, including 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole, is the cyclodehydration of a 1,2-diacylhydrazine intermediate. This reaction is typically facilitated by a dehydrating agent, with phosphorus oxychloride (POCl₃) being a common and effective choice.[1]

The overall synthetic strategy can be conceptualized as a two-step process, which can often be performed in a single pot:

-

Formation of the 1,2-diacylhydrazine intermediate: This involves the reaction of a carboxylic acid or its derivative (e.g., acyl chloride) with a hydrazide. For the target molecule, this would be the reaction between a 3-methylbenzoyl derivative and a 2-chloroacetyl derivative.

-

Cyclodehydration: The 1,2-diacylhydrazine intermediate undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable 1,3,4-oxadiazole ring.

Detailed Reaction Mechanism

The formation of 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole can be initiated from 3-methylbenzohydrazide and chloroacetyl chloride. The reaction proceeds through the formation of N'-(chloroacetyl)-3-methylbenzohydrazide, which then undergoes cyclodehydration in the presence of phosphorus oxychloride.

The detailed mechanism of the POCl₃-mediated cyclodehydration is as follows:

-

Activation of the Carbonyl Oxygen: The phosphorus oxychloride acts as a Lewis acid, coordinating to one of the carbonyl oxygens of the diacylhydrazine intermediate. This activation makes the carbonyl carbon more electrophilic.

-

Intramolecular Nucleophilic Attack: The nitrogen atom of the other amide group acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a five-membered ring intermediate.

-

Elimination and Aromatization: Subsequent elimination of dichlorophosphoric acid and a proton leads to the formation of the aromatic 1,3,4-oxadiazole ring.

Experimental Protocols

Synthesis of N'-(chloroacetyl)-3-methylbenzohydrazide

-

Materials: 3-methylbenzohydrazide, chloroacetyl chloride, and an appropriate anhydrous solvent (e.g., dichloromethane, THF, or dioxane). A tertiary amine base like triethylamine or pyridine is also required to neutralize the HCl byproduct.

-

Procedure:

-

Dissolve 3-methylbenzohydrazide (1.0 eq) and triethylamine (1.1 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same solvent to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude diacylhydrazine. Further purification can be achieved by recrystallization.

-

Cyclodehydration to form 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

-

Materials: N'-(chloroacetyl)-3-methylbenzohydrazide and phosphorus oxychloride (POCl₃).

-

Procedure:

-

A mixture of N'-(chloroacetyl)-3-methylbenzohydrazide (1.0 eq) in an excess of phosphorus oxychloride (acting as both reagent and solvent) is heated to reflux.

-

The reaction is maintained at reflux for a period of 2-6 hours, with progress monitored by TLC.

-

After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The residue is then cautiously poured onto crushed ice, leading to the precipitation of the crude product.

-

The solid product is collected by filtration, washed thoroughly with water to remove any remaining acid, and then with a dilute sodium bicarbonate solution.

-

The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Data Presentation

Reactant and Product Summary

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 3-Methylbenzohydrazide | C₈H₁₀N₂O | 150.18 | Reactant |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | Reactant |

| Phosphorus Oxychloride | POCl₃ | 153.33 | Reagent |

| 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole | C₁₀H₉ClN₂O | 208.65 | Product |

Predicted Spectroscopic Data

While experimental spectra for the title compound are not widely published, the following are predicted characteristic peaks based on analogous structures.[2][4][5]

| Spectroscopic Method | Predicted Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ (ppm): 7.8-8.0 (m, 2H, Ar-H), 7.3-7.5 (m, 2H, Ar-H), 4.8 (s, 2H, -CH₂Cl), 2.4 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 165.5 (C=N of oxadiazole), 164.0 (C=N of oxadiazole), 139.0 (Ar-C), 132.0 (Ar-CH), 129.0 (Ar-CH), 126.0 (Ar-C), 124.0 (Ar-CH), 123.0 (Ar-CH), 35.0 (-CH₂Cl), 21.5 (Ar-CH₃) |

| FTIR (KBr) | ν (cm⁻¹): ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1620 (C=N stretch), ~1580 (C=C stretch), ~1250 (C-O-C stretch of oxadiazole), ~750 (C-Cl stretch) |

| Mass Spec. (EI) | m/z (%): 208 [M⁺], 173 [M⁺ - Cl], 119 [M⁺ - CH₂Cl - N₂], 91 [C₇H₇⁺] |

Conclusion

The synthesis of 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole is most effectively achieved through the cyclodehydration of the corresponding 1,2-diacylhydrazine intermediate using phosphorus oxychloride. This method is robust and generally provides good yields. The provided mechanistic insights and generalized experimental protocols offer a solid foundation for the laboratory synthesis of this and related 1,3,4-oxadiazole derivatives. The predicted spectral data serves as a useful reference for the characterization of the final product. This technical guide is intended to aid researchers and scientists in the fields of organic synthesis and drug discovery in their efforts to develop novel chemical entities based on the 1,3,4-oxadiazole scaffold.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the synthesis of 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole scaffold is a prevalent motif in a variety of therapeutic agents due to its favorable metabolic stability and ability to participate in hydrogen bonding. This document outlines the primary starting materials, a detailed three-step synthetic pathway, and the associated experimental protocols. All quantitative data is summarized for clarity, and a logical workflow diagram is provided to visualize the synthesis process.

Core Starting Materials

The synthesis of 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole commences from readily available starting materials. The primary precursors for this synthetic route are:

-

3-Methylbenzoic Acid (or its derivatives): This provides the m-tolyl substituent on the oxadiazole ring. Derivatives such as methyl 3-methylbenzoate or 3-methylbenzoyl chloride can also be employed.

-

Hydrazine Hydrate: This reagent is crucial for the formation of the hydrazide intermediate.

-

Chloroacetyl Chloride: This serves as the source for the chloromethyl group and facilitates the formation of the key N'-acylhydrazide intermediate.

-

Dehydrating Agent: A strong dehydrating agent, most commonly phosphorus oxychloride (POCl₃), is required for the final cyclization step to form the oxadiazole ring.

Synthetic Pathway

The synthesis of 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole is typically achieved through a three-step process:

-

Formation of 3-Methylbenzohydrazide: The synthesis begins with the conversion of 3-methylbenzoic acid or its corresponding ester to 3-methylbenzohydrazide. This is a standard reaction involving the condensation of the carboxylic acid derivative with hydrazine hydrate.

-

Synthesis of N'-(2-chloroacetyl)-3-methylbenzohydrazide: The 3-methylbenzohydrazide is then acylated using chloroacetyl chloride. This reaction forms the crucial intermediate, N'-(2-chloroacetyl)-3-methylbenzohydrazide.

-

Cyclodehydration to form 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole: The final step involves the intramolecular cyclization and dehydration of the N'-(2-chloroacetyl)-3-methylbenzohydrazide intermediate to yield the target 1,3,4-oxadiazole. This transformation is typically effected by a strong dehydrating agent like phosphorus oxychloride.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product. Please note that yields are representative and can vary based on reaction scale and optimization.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Methylbenzoic Acid | 99-04-7 | C₈H₈O₂ | 136.15 | 111-113 | 263 |

| Hydrazine Hydrate | 7803-57-8 | H₆N₂O | 50.06 | -51.7 | 120.1 |

| Chloroacetyl Chloride | 79-04-9 | C₂H₂Cl₂O | 112.94 | -22 | 105-106 |

| Phosphorus Oxychloride | 10025-87-3 | Cl₃OP | 153.33 | 1.25 | 105.8 |

| 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole | 24023-73-2 | C₁₀H₉ClN₂O | 208.65 | 70 [1] | 340.2 at 760 mmHg [1] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole. These protocols are based on established methods for the synthesis of analogous 1,3,4-oxadiazole derivatives.[2][3]

Step 1: Synthesis of 3-Methylbenzohydrazide

This procedure details the conversion of a 3-methylbenzoic acid ester to the corresponding hydrazide.

Materials:

-

Methyl 3-methylbenzoate

-

Hydrazine hydrate (80% solution)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-methylbenzoate (1 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate (approximately 3-5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Pour the resulting residue into cold water to precipitate the 3-methylbenzohydrazide.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

-

The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure 3-methylbenzohydrazide.

Step 2: Synthesis of N'-(2-chloroacetyl)-3-methylbenzohydrazide

This protocol describes the N-acylation of 3-methylbenzohydrazide.

Materials:

-

3-Methylbenzohydrazide

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane)

-

A suitable base (e.g., Triethylamine or Pyridine)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-methylbenzohydrazide (1 equivalent) in the chosen anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the base (1.1 equivalents) to the stirred suspension.

-

In a separate dropping funnel, dilute chloroacetyl chloride (1.1 equivalents) with the anhydrous solvent.

-

Add the chloroacetyl chloride solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter the mixture to remove the hydrochloride salt of the base.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N'-(2-chloroacetyl)-3-methylbenzohydrazide.

-

The product can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Synthesis of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

This final step involves the cyclodehydration of the intermediate to form the target oxadiazole.

Materials:

-

N'-(2-chloroacetyl)-3-methylbenzohydrazide

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place N'-(2-chloroacetyl)-3-methylbenzohydrazide (1 equivalent).

-

Carefully add an excess of phosphorus oxychloride (typically 5-10 equivalents) to the flask.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and generates HCl gas.

-

The crude product will precipitate out of the aqueous solution.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product completely.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol or isopropanol) to obtain pure 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole.

Conclusion

The synthesis of 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole is a well-established process that utilizes common starting materials and straightforward synthetic transformations. This guide provides the essential information for researchers and professionals in the field of drug development and materials science to successfully synthesize this valuable compound. The provided protocols, data, and workflow diagram serve as a comprehensive resource for the laboratory-scale preparation of this target molecule. Careful execution of the experimental procedures and appropriate safety precautions are paramount for a successful and safe synthesis.

References

Methodological & Application

Application Notes and Protocols for Biological Screening of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial biological screening of the novel compound, 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole. The protocols outlined below are based on established methodologies for evaluating the therapeutic potential of 1,3,4-oxadiazole derivatives, which are known to exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5][6][7][8][9][10][11]

Overview of Biological Potential

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating significant pharmacological properties.[3][9] The introduction of a chloromethyl group at the 2-position and a 3-methylphenyl group at the 5-position of the oxadiazole ring may confer specific biological activities. This protocol outlines a tiered screening approach to efficiently assess the compound's potential in key therapeutic areas.

General Screening Workflow

The following diagram illustrates a typical workflow for the biological screening of a novel chemical entity.

Caption: General workflow for the biological screening of a novel compound.

Data Presentation

Quantitative results from the screening assays should be recorded and summarized in the following tables for clear comparison and analysis.

Table 1: Antimicrobial Activity Data

| Microbial Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | Zone of Inhibition (mm) | Standard Drug (MIC in µg/mL) |

| Staphylococcus aureus | Gentamicin | |||

| Bacillus subtilis | Gentamicin | |||

| Escherichia coli | Gentamicin | |||

| Pseudomonas aeruginosa | Gentamicin | |||

| Candida albicans | Terbinafine | |||

| Aspergillus fumigatus | Terbinafine |

Table 2: Anticancer Activity Data (IC50 in µM)

| Cancer Cell Line | 24h Treatment | 48h Treatment | 72h Treatment | Standard Drug (IC50 in µM) |

| MCF-7 (Breast) | 5-Fluorouracil | |||

| A549 (Lung) | Cisplatin | |||

| HCT-116 (Colon) | 5-Fluorouracil | |||

| HepG2 (Liver) | 5-Fluorouracil | |||

| Normal Cell Line (e.g., HEK293) | - |

Table 3: In vivo Anti-inflammatory Activity

| Treatment Group | Dose (mg/kg) | Paw Edema Volume (mL) at 3h | % Inhibition of Edema | Standard Drug (% Inhibition) |

| Control (Vehicle) | - | 0 | - | |

| Compound | 10 | Indomethacin | ||

| Compound | 20 | Indomethacin | ||

| Standard Drug | 10 | - |

Experimental Protocols

Antimicrobial Screening Protocol

This protocol is adapted from standard methods for assessing the antimicrobial activity of new chemical entities.[8][10][11][12][13]

4.1.1. Materials

-

Test Compound: 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

-

Bacterial Strains: Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)

-

Fungal Strains: Candida albicans, Aspergillus fumigatus

-

Media: Mueller-Hinton Broth (MHB) for bacteria, Sabouraud Dextrose Broth (SDB) for fungi

-

Standard Drugs: Gentamicin (antibacterial), Terbinafine (antifungal)

-

96-well microtiter plates

-

Spectrophotometer

4.1.2. Procedure for Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a stock solution of the test compound in DMSO (e.g., 1 mg/mL).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to obtain concentrations ranging from 200 µg/mL to 0.39 µg/mL.

-

Prepare a microbial inoculum of approximately 5 x 105 CFU/mL for bacteria and 0.5 x 105 CFU/mL for fungi.

-

Add the microbial inoculum to each well.

-

Include a positive control (broth + inoculum), a negative control (broth only), and a standard drug control.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

The MIC is the lowest concentration of the compound that shows no visible growth.

Anticancer Screening Protocol

This protocol utilizes the MTT assay to determine the cytotoxic effect of the compound on various cancer cell lines.[2][3][6][14]

4.2.1. Materials

-

Test Compound

-

Cancer Cell Lines: MCF-7, A549, HCT-116, HepG2

-

Normal Cell Line: HEK293

-

Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Standard Drug: 5-Fluorouracil or Cisplatin

4.2.2. Procedure

-

Seed the cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In vivo Anti-inflammatory Screening Protocol

The carrageenan-induced rat paw edema model is a standard method for evaluating acute anti-inflammatory activity.[1][4][9][15][16]

4.3.1. Materials

-

Test Compound

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% in saline)

-

Standard Drug: Indomethacin

-

Plethysmometer

4.3.2. Procedure

-

Divide the rats into groups (n=6): control, standard, and test compound groups (at least two doses).

-

Administer the test compound or standard drug orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 h) and at regular intervals (e.g., 1, 2, 3, and 4 h).

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Potential Signaling Pathway Involvement

Many anticancer and anti-inflammatory agents exert their effects by modulating key signaling pathways. For instance, compounds that induce apoptosis in cancer cells often involve the activation of caspases. The following diagram illustrates a simplified intrinsic apoptosis pathway.

Caption: Simplified intrinsic apoptosis signaling pathway.

References

- 1. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-inflammatory activity of some novel 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Research Tool Application Notes: 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Product Name: 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Catalog Number: Inquire

Molecular Formula: C₁₀H₉ClN₂O

Molecular Weight: 208.65 g/mol

CAS Number: Not available

Description

2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole class. The 1,3,4-oxadiazole ring is a well-established pharmacophore known to be a bioisostere of amide and ester functionalities, contributing to improved metabolic stability and the ability to form hydrogen bonds.[1][2] While this specific derivative is noted for its fluorescent properties, the broader class of 1,3,4-oxadiazoles has garnered significant attention in medicinal chemistry and drug development due to a wide spectrum of biological activities.[3][4] These activities include potential applications as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.[5][6][7]

The presence of a reactive chloromethyl group suggests its potential as a covalent modifier or a building block for further chemical synthesis to create more complex molecules with tailored biological activities. Researchers can leverage this reactive site to introduce various functional groups or to covalently bind to biological targets.

Potential Research Applications

Based on the known biological activities of the 1,3,4-oxadiazole scaffold, 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole can be investigated as a research tool in the following areas:

-

Anticancer Research: 1,3,4-Oxadiazole derivatives have shown promise as inhibitors of various cancer-related targets, including growth factors, kinases, and enzymes like histone deacetylases (HDACs) and telomerase.[5][8][9] This compound could be screened for cytotoxic activity against various cancer cell lines and for its ability to modulate specific cancer-related signaling pathways.

-

Antimicrobial Drug Discovery: The 1,3,4-oxadiazole nucleus is a core component of many compounds with potent antibacterial and antifungal properties.[6][10] This research tool can be used in screening assays to identify new leads for combating infectious diseases, including resistant strains.

-

Enzyme Inhibition Studies: The structural features of this molecule make it a candidate for inhibiting various enzymes. For instance, derivatives of 1,3,4-oxadiazole have been reported to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX).[1][7]

-

Probe Development and Chemical Biology: The inherent fluorescence of some 2-chloromethyl-5-aryl-1,3,4-oxadiazoles, combined with the reactive chloromethyl group, makes this compound a potential platform for the development of chemical probes.[3] These probes could be used to study biological processes through fluorescence imaging or to identify protein targets via covalent labeling.

General Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole. Specific concentrations, incubation times, and cell lines should be optimized for each experimental setup.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of the compound in DMSO. Serially dilute the stock solution with a complete medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Workflow for In Vitro Cytotoxicity Assay

Caption: Workflow for determining the in vitro cytotoxicity of the compound.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of the compound against bacterial strains.

Materials:

-

2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

-

Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and serially dilute it in MHB in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Antibacterial Susceptibility Testing

Caption: Workflow for determining the MIC of the compound against bacteria.

Quantitative Data

Currently, there is no specific quantitative biological data available in the public domain for 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole. Researchers are encouraged to generate this data through the experimental protocols outlined above. The following table is a template for presenting such data once obtained.

| Assay Type | Target/Cell Line | Parameter | Value | Reference Compound | Reference Value |

| Cytotoxicity | e.g., MCF-7 | IC₅₀ | User-determined | e.g., Doxorubicin | User-determined |